3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole
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Overview
Description
3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole is a chemical compound that features a bromomethyl group and a trifluoromethyl-substituted phenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Bromomethylation: The bromomethyl group can be introduced through bromomethylation reactions, typically using reagents like bromoform or bromomethyl acetate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Scientific Research Applications
3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of specific biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-phenyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole is unique due to the presence of both the bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C11H8BrF3N2 |
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Molecular Weight |
305.09 g/mol |
IUPAC Name |
5-(bromomethyl)-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C11H8BrF3N2/c12-6-9-5-10(17-16-9)7-2-1-3-8(4-7)11(13,14)15/h1-5H,6H2,(H,16,17) |
InChI Key |
RSUWRQUDCNGPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=C2)CBr |
Origin of Product |
United States |
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